

"Bis(2-nitrophenyl) disulfide" synthesis from 2-nitrochlorobenzene

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Compound of Interest

Compound Name: *Bis(2-nitrophenyl) disulfide*

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An In-depth Technical Guide to the Synthesis of **Bis(2-nitrophenyl) disulfide** from 2-Nitrochlorobenzene

This technical guide provides a comprehensive overview of the synthesis of **bis(2-nitrophenyl) disulfide**, a key intermediate in various organic synthesis applications. The primary focus is on its preparation from 2-nitrochlorobenzene. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering detailed experimental protocols, quantitative data, and process visualizations.

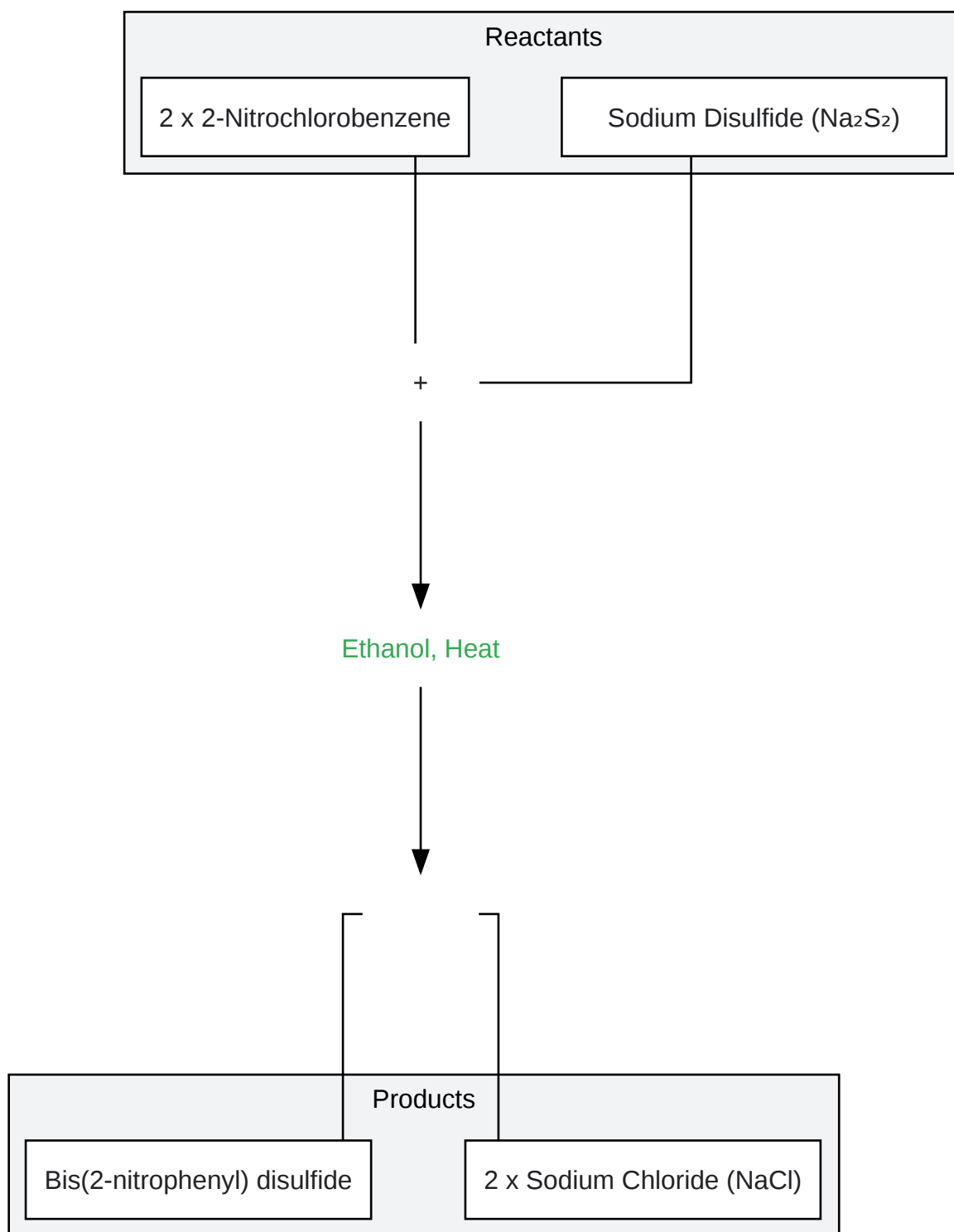
Chemical Properties and Data

Bis(2-nitrophenyl) disulfide, also known as 2,2'-Dinitrodiphenyl disulfide, is a stable, crystalline solid.^[1] Its key properties are summarized in the table below for easy reference.

Property	Value	References
Molecular Formula	C ₁₂ H ₈ N ₂ O ₄ S ₂	[1]
Molecular Weight	308.33 g/mol	[1]
CAS Number	1155-00-6	[1]
Melting Point	194-197 °C	[1]
Appearance	Light yellow to brown powder/crystals	[1]

Synthesis Pathway

The synthesis of **bis(2-nitrophenyl) disulfide** from 2-nitrochlorobenzene is achieved through a nucleophilic aromatic substitution reaction with sodium disulfide (Na_2S_2). The sodium disulfide is typically prepared in situ from sodium sulfide and elemental sulfur.



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Caption: Overall reaction scheme for the synthesis.

Quantitative Reaction Data

The following table summarizes the key quantitative parameters for the synthesis, adapted from a well-established protocol.[\[1\]](#)[\[2\]](#)

Parameter	Value
Reactants	
2-Nitrochlorobenzene	315 g (2 moles)
Crystalline Sodium Sulfide ($\text{Na}_2\text{S} \cdot 9\text{H}_2\text{O}$)	360 g (1.5 moles)
Sulfur (finely ground)	48 g (1.5 gram-atoms)
Solvent	
95% Ethanol	~2.0 L
Reaction Conditions	
Heating	Steam bath
Duration	2 hours (after addition)
Product	
Theoretical Yield	~308 g
Actual Yield	180-210 g (58-66%)

Detailed Experimental Protocol

This protocol is adapted from the procedure published in Organic Syntheses.[\[2\]](#)

Materials:

- o-Chloronitrobenzene (315 g, 2 moles)[\[2\]](#)
- Crystalline sodium sulfide ($\text{Na}_2\text{S} \cdot 9\text{H}_2\text{O}$) (360 g, 1.5 moles)[\[2\]](#)
- Sulfur, finely ground (48 g, 1.5 gram-atoms)[\[1\]](#)[\[2\]](#)

- 95% Ethanol (2 L)[1][2]
- Water (500 mL)[1][2]

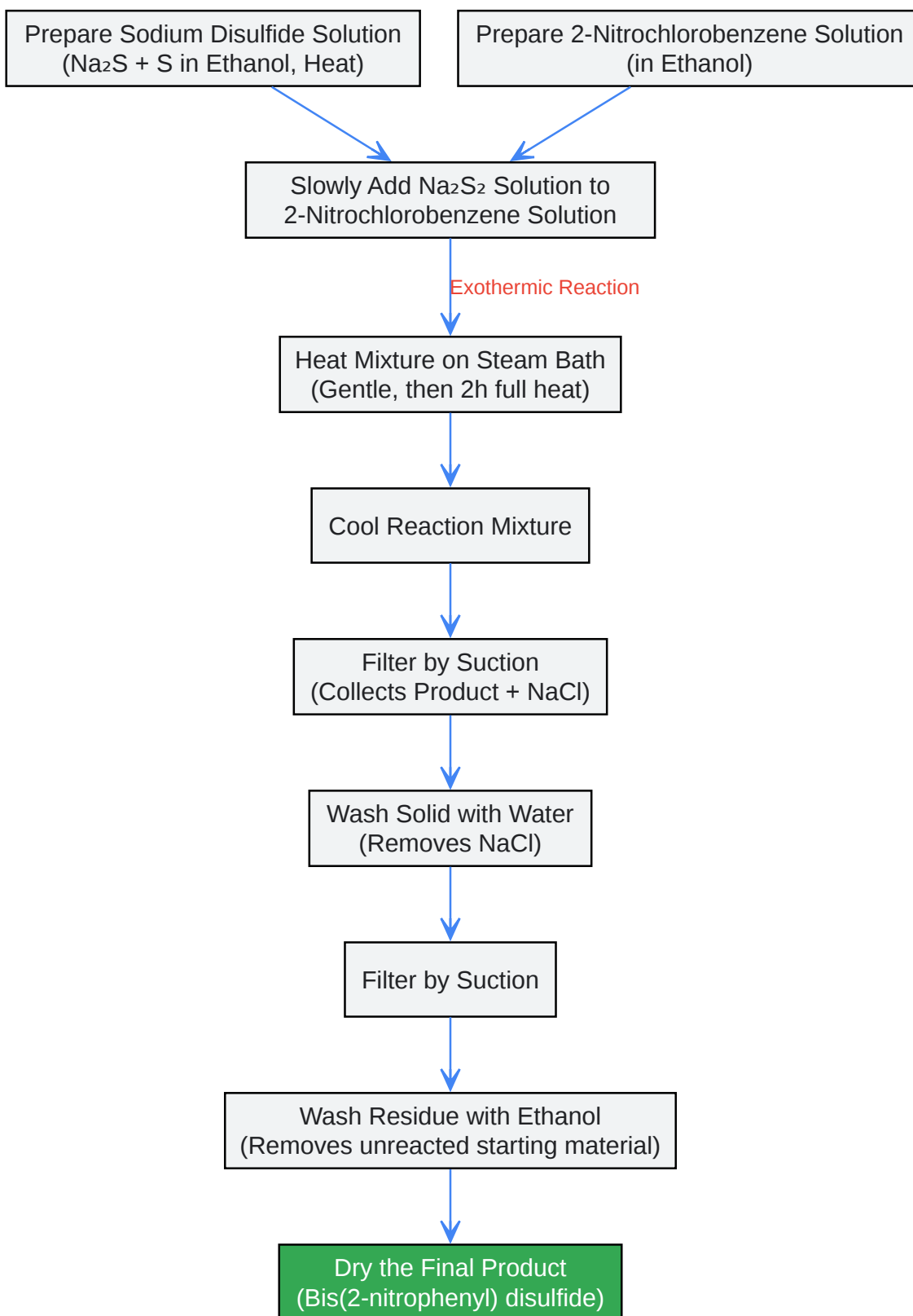
Equipment:

- 3-liter round-bottomed flask with reflux condenser
- 5-liter round-bottomed flask with reflux condenser and dropping funnel
- Steam bath
- Suction filtration apparatus
- 1-liter beaker

Procedure:

- Preparation of Sodium Disulfide Solution:
 - In a 3-liter round-bottomed flask, dissolve 360 g of crystalline sodium sulfide in 1.5 liters of 95% ethanol by heating on a steam bath.[1][2]
 - To this solution, add 48 g of finely ground sulfur.[1][2]
 - Continue heating until all the sulfur has dissolved, resulting in a brownish-red solution of sodium disulfide.[1][2]
- Reaction with 2-Nitrochlorobenzene:
 - In a separate 5-liter round-bottomed flask, prepare a solution of 315 g of o-chloronitrobenzene in 500 cc of 95% ethanol.[1][2]
 - Slowly add the hot sodium disulfide solution to the o-chloronitrobenzene solution through a funnel placed in the top of the reflux condenser.[1][2] The initial addition should be slow as the reaction is exothermic.[1][2]

- Once the addition is complete, heat the mixture on a steam bath. The heating should be gentle at first to control the reaction, and then at full heat for two hours.[\[1\]](#)[\[2\]](#)
- Isolation and Purification:
 - After the heating period, cool the reaction mixture.[\[1\]](#)[\[2\]](#)
 - Filter the cooled mixture by suction to collect the solid product, which is a mixture of the desired disulfide and sodium chloride.[\[1\]](#)[\[2\]](#)
 - Transfer the filtered solid to a 1-liter beaker and add 500 cc of water. Stir thoroughly to dissolve the sodium chloride.[\[1\]](#)[\[2\]](#)
 - Filter the mixture again by suction to isolate the purified crystalline residue of **bis(2-nitrophenyl) disulfide**.[\[1\]](#)[\[2\]](#)
 - Wash the residue on the filter with 100 cc of 95% ethanol to remove any unreacted o-chloronitrobenzene.[\[1\]](#)[\[2\]](#)
 - The final product should weigh between 180-210 g, corresponding to a yield of 58-66%.[\[2\]](#)



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Caption: Experimental workflow for the synthesis.

Safety and Handling

- 2-Nitrochlorobenzene: This compound is toxic and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.
- Sodium Sulfide: Corrosive and can release toxic hydrogen sulfide gas upon contact with acids. Handle with care.
- Ethanol: Flammable liquid. Avoid open flames and sparks.
- The reaction is exothermic and can become vigorous if the addition of the sodium disulfide solution is too rapid.[2] Careful control of the addition rate and initial heating is crucial.[2]

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References

- 1. benchchem.com [benchchem.com]
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